molecular formula C20H25N3O2S B10863406 N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10863406
M. Wt: 371.5 g/mol
InChI Key: DFRGGGNLDONLIS-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common approach is to start with the benzothiophene core and introduce the carboxamide group through a series of reactions. The dimethylaminoethyl group can be added via nucleophilic substitution, and the phenylcarbonyl group can be introduced through acylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The dimethylaminoethyl group may facilitate binding to certain receptors or enzymes, while the benzothiophene core can interact with hydrophobic pockets within the target. The phenylcarbonyl group may also play a role in stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives: These compounds share the dimethylaminoethyl group but have a different core structure.

    2-(dimethylamino)ethyl methacrylate: This compound also contains the dimethylaminoethyl group but is used primarily in polymer chemistry.

Uniqueness

N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H25N3O2S

Molecular Weight

371.5 g/mol

IUPAC Name

2-benzamido-N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H25N3O2S/c1-23(2)13-12-21-19(25)17-15-10-6-7-11-16(15)26-20(17)22-18(24)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-13H2,1-2H3,(H,21,25)(H,22,24)

InChI Key

DFRGGGNLDONLIS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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